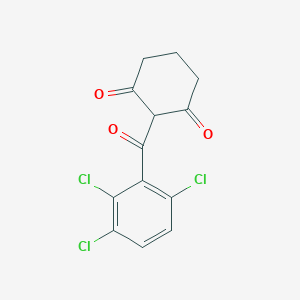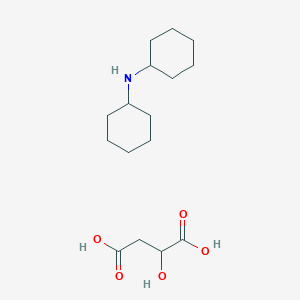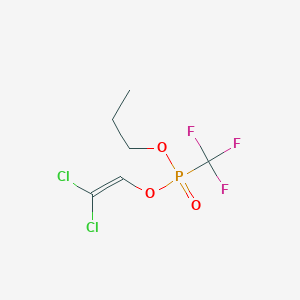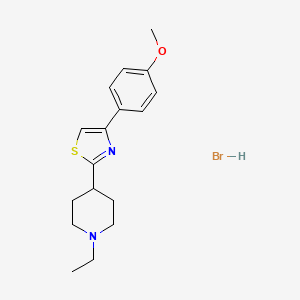
Ethyl methyl (difluoromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl (difluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a difluoromethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl (difluoromethyl)phosphonate typically involves the reaction of difluoromethylphosphonic acid with ethyl and methyl alcohols under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride to facilitate the formation of the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl (difluoromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of difluoromethylphosphonic acid.
Reduction: Formation of difluoromethylphosphine derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
Ethyl methyl (difluoromethyl)phosphonate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which ethyl methyl (difluoromethyl)phosphonate exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the binding affinity of the compound to its molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the difluoromethyl group.
Diethyl methylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.
Difluoromethylphosphonic acid: Lacks the ethyl and methyl ester groups.
Uniqueness: Ethyl methyl (difluoromethyl)phosphonate is unique due to the presence of both ethyl and methyl groups along with the difluoromethyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89982-17-2 |
|---|---|
Molecular Formula |
C4H9F2O3P |
Molecular Weight |
174.08 g/mol |
IUPAC Name |
1-[difluoromethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H9F2O3P/c1-3-9-10(7,8-2)4(5)6/h4H,3H2,1-2H3 |
InChI Key |
WQXGXRJKBJRKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)



![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)





![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
